molecular formula C57H68N14O10 B1676194 Men 10207 CAS No. 126050-12-2

Men 10207

货号: B1676194
CAS 编号: 126050-12-2
分子量: 1109.2 g/mol
InChI 键: RLHLZLAKTUPWES-PEURKWGASA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MEN 10207 是一种选择性神经激肽受体拮抗剂,专门针对 NK-2 促速激肽受体。 该化合物因其在各种生理和病理过程(特别是涉及神经系统)中的潜在治疗应用而被研究 .

准备方法

合成路线和反应条件: MEN 10207 的合成涉及多个步骤,包括肽键的形成和特定氨基酸残基的掺入。 反应条件通常需要控制温度、pH 值以及使用保护基团,以确保化合物的正确序列和结构 .

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大。 这包括使用自动化肽合成仪、高效液相色谱进行纯化以及严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型: MEN 10207 主要发生取代反应,因为其结构中存在反应性官能团。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可能会生成修饰的肽,而氧化和还原反应会导致特定官能团氧化态的变化 .

科学研究应用

Pharmacological Applications

MEN 10207 has been studied for its role in modulating neurokinin receptors, particularly in the context of respiratory conditions. As a selective NK-2 receptor antagonist, it has shown promise in alleviating symptoms associated with bronchial hyperreactivity and asthma.

Case Study: Respiratory Effects

A study demonstrated that this compound effectively abolished non-cholinergic contractions induced by sensory nerve activation in isolated guinea pig bronchi. This indicates its potential use as a therapeutic agent for managing respiratory disorders characterized by hyperreactivity .

Cancer Research

Recent advances in cancer diagnostics have highlighted the utility of this compound in oncological studies. Its role as a biomarker in liquid biopsies has been explored, particularly in the context of pancreatic cancer detection.

Case Study: Liquid Biopsy for Pancreatic Cancer

In a study involving patients with resectable pancreatic ductal adenocarcinoma, this compound was investigated alongside circulating tumor DNA and protein biomarkers. The combination approach aimed to enhance early detection sensitivity, which is crucial for improving patient outcomes .

Neurological Studies

The compound's interaction with neurokinin receptors extends to neurological research, where it may influence pain pathways and neurogenic inflammation.

Case Study: Pain Modulation

Research has indicated that this compound can modulate pain responses through its action on NK-2 receptors. This modulation could lead to new therapeutic strategies for chronic pain management, particularly in conditions where neurogenic inflammation plays a significant role .

Data Summary

The following table summarizes key findings from various studies on this compound:

Study Focus Findings Implications
Respiratory EffectsAbolished non-cholinergic contractions in guinea pig bronchi Potential treatment for asthma and bronchial hyperreactivity
Cancer DetectionEnhanced sensitivity for detecting pancreatic cancer using liquid biopsy techniques Early diagnosis may improve treatment outcomes
Pain ModulationModulates pain responses via NK-2 receptor interaction New strategies for chronic pain management

作用机制

MEN 10207 通过选择性地与 NK-2 促速激肽受体结合而发挥作用,从而阻断内源性促速激肽(如神经激肽 A)的作用。 这种抑制阻止了参与各种生理反应(包括疼痛传递和平滑肌收缩)的下游信号通路激活 .

类似化合物:

This compound 的独特性: this compound 对 NK-2 受体具有高度的选择性,这使其成为研究该受体在各种生理和病理过程中的特定作用的宝贵工具。 其独特的结合亲和力和药理学特征使其与其他类似化合物区别开来 .

相似化合物的比较

Uniqueness of MEN 10207: this compound is unique in its high selectivity for the NK-2 receptor, making it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes. Its distinct binding affinity and pharmacological profile set it apart from other similar compounds .

生物活性

MEN 10207 is a selective antagonist of the neurokinin-2 (NK-2) receptor, which plays a crucial role in various physiological processes, including the regulation of smooth muscle contraction and neurotransmission. This compound has garnered attention for its potential therapeutic applications, particularly in conditions related to the tachykinin neuropeptides.

This compound is characterized by its unique structure that allows it to selectively bind to NK-2 receptors. Research indicates that the compound exhibits high affinity for these receptors, with IC50 values ranging from 21 to 54 nM in competitive radioligand binding assays . The structure-activity relationship (SAR) studies have highlighted the importance of specific amino acid residues in determining the binding affinity and biological activity of this compound .

Table 1: Structure-Activity Relationship of this compound

Modification Effect on Affinity
D-Tryptophan substitutionIncreased binding affinity
C-terminal modificationsVariable effects on receptor interaction

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits NK-2 receptor-mediated responses. For instance, it has been shown to block contractions induced by neurokinin A (NKA) in various smooth muscle preparations . Additionally, the compound's partial agonist activity suggests that it may modulate rather than completely inhibit receptor signaling, which could be beneficial in therapeutic contexts .

Case Studies

A notable case study involved the administration of this compound in animal models to assess its impact on respiratory function. The findings indicated that while this compound produced some respiratory effects, these were consistent with its profile as a partial agonist at NK-2 receptors. This suggests potential applications in managing respiratory conditions characterized by tachykinin overactivity .

Pharmacological Profile

The pharmacological profile of this compound reveals its potential utility in treating conditions such as asthma and other bronchoconstrictive disorders. By antagonizing NK-2 receptors, this compound may help alleviate symptoms associated with excessive tachykinin release.

Table 2: Pharmacological Effects of this compound

Condition Effect
AsthmaReduction in bronchoconstriction
Gastrointestinal DisordersModulation of gut motility
Pain ManagementPotential analgesic effects via NK modulation

属性

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H68N14O10/c1-30(2)49(71-55(80)47(25-34-29-65-42-15-8-5-12-38(34)42)69-52(77)44(22-31-17-19-35(72)20-18-31)67-51(76)39(58)26-48(73)74)56(81)70-46(24-33-28-64-41-14-7-4-11-37(33)41)54(79)68-45(23-32-27-63-40-13-6-3-10-36(32)40)53(78)66-43(50(59)75)16-9-21-62-57(60)61/h3-8,10-15,17-20,27-30,39,43-47,49,63-65,72H,9,16,21-26,58H2,1-2H3,(H2,59,75)(H,66,78)(H,67,76)(H,68,79)(H,69,77)(H,70,81)(H,71,80)(H,73,74)(H4,60,61,62)/t39-,43-,44-,45+,46+,47+,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHLZLAKTUPWES-PEURKWGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H68N14O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50155059
Record name MEN 10207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1109.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126050-12-2
Record name MEN 10207
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126050122
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MEN 10207
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50155059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Men 10207
Reactant of Route 2
Men 10207
Reactant of Route 3
Men 10207
Reactant of Route 4
Men 10207
Reactant of Route 5
Reactant of Route 5
Men 10207
Reactant of Route 6
Men 10207

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。